molecular formula C17H16O2 B120068 Phenyl(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)methanone CAS No. 147394-48-7

Phenyl(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)methanone

Cat. No. B120068
M. Wt: 252.31 g/mol
InChI Key: GNGOMLKPCPHGBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenyl(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)methanone, also known as GSK-3 inhibitor VIII, is a small molecule inhibitor that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been shown to inhibit the activity of glycogen synthase kinase-3 (GSK-3), which is a key regulator of a wide range of cellular processes.

Mechanism Of Action

Phenyl(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)methanone inhibits the activity of Phenyl(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)methanone, which is a key regulator of a wide range of cellular processes. Phenyl(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)methanone is involved in the regulation of glycogen metabolism, gene expression, cell cycle progression, and apoptosis. By inhibiting the activity of Phenyl(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)methanone, Phenyl(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)methanone can modulate these cellular processes.

Biochemical And Physiological Effects

Phenyl(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)methanone has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the accumulation of beta-amyloid, which is a key pathological feature of Alzheimer's disease. In addition, it has been shown to have anti-inflammatory and neuroprotective properties. It has also been shown to inhibit the growth of various cancer cell lines.

Advantages And Limitations For Lab Experiments

One advantage of using Phenyl(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)methanone in lab experiments is its specificity for Phenyl(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)methanone. This allows researchers to selectively study the effects of Phenyl(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)methanone inhibition on cellular processes. However, one limitation of using Phenyl(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)methanone is its potential toxicity. Careful dose-response studies are required to ensure that the compound is used at non-toxic concentrations.

Future Directions

There are several potential future directions for the use of Phenyl(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)methanone. One area of research is the development of more potent and selective Phenyl(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)methanone inhibitors. Another area of research is the study of the effects of Phenyl(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)methanone inhibition on various cellular processes, including gene expression, cell cycle progression, and apoptosis. In addition, there is potential for the use of Phenyl(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)methanone in the treatment of various neurological disorders, such as Alzheimer's disease and bipolar disorder. Finally, there is potential for the use of Phenyl(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)methanone in the development of new cancer therapies.

Synthesis Methods

Phenyl(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)methanone can be synthesized using a variety of methods. One common approach involves the reaction of 7-bromo-2,3,4,5-tetrahydro-1-benzoxepin with phenylmagnesium bromide, followed by oxidation with potassium permanganate. Another method involves the reaction of 7-hydroxy-2,3,4,5-tetrahydro-1-benzoxepin with phenylacetyl chloride, followed by deprotection with hydrochloric acid.

Scientific Research Applications

Phenyl(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)methanone has been shown to have a wide range of potential therapeutic applications. It has been studied for its potential use in the treatment of Alzheimer's disease, bipolar disorder, and various forms of cancer. In addition, it has been shown to have anti-inflammatory and neuroprotective properties.

properties

CAS RN

147394-48-7

Product Name

Phenyl(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)methanone

Molecular Formula

C17H16O2

Molecular Weight

252.31 g/mol

IUPAC Name

phenyl(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)methanone

InChI

InChI=1S/C17H16O2/c18-17(13-6-2-1-3-7-13)15-9-10-16-14(12-15)8-4-5-11-19-16/h1-3,6-7,9-10,12H,4-5,8,11H2

InChI Key

GNGOMLKPCPHGBD-UHFFFAOYSA-N

SMILES

C1CCOC2=C(C1)C=C(C=C2)C(=O)C3=CC=CC=C3

Canonical SMILES

C1CCOC2=C(C1)C=C(C=C2)C(=O)C3=CC=CC=C3

Other CAS RN

147394-48-7

synonyms

2-oxabicyclo[5.4.0]undeca-8,10,12-trien-9-yl-phenyl-methanone

Origin of Product

United States

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